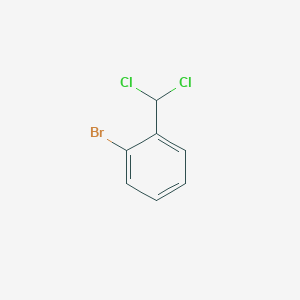

1-Bromo-2-(dichloromethyl)benzene

Description

Overview of Halogenated Arenes: Structural Motifs and Reactivity Paradigms

Halogenated arenes, or aryl halides, are aromatic compounds in which one or more hydrogen atoms on the benzene (B151609) ring have been replaced by a halogen. This substitution significantly influences the electron density distribution and reactivity of the aromatic ring. Halogens are more electronegative than carbon and thus exert a deactivating, electron-withdrawing inductive effect (-I) on the benzene ring. libretexts.org This effect makes the ring less susceptible to electrophilic attack compared to benzene itself. libretexts.org

The Significance of Dihalomethylated Benzene Compounds in Synthetic Strategy

The dichloromethyl group (-CHCl2) is a powerful electron-withdrawing substituent, primarily due to the inductive effect of the two chlorine atoms. vaia.com This strong electron withdrawal significantly deactivates the benzene ring towards electrophilic aromatic substitution, making such reactions considerably slower than on benzene or even benzyl (B1604629) chloride. vaia.comvaia.com

Despite this deactivation, the dichloromethyl group is a synthetically valuable functional group. It can be viewed as a masked aldehyde. Through hydrolysis, often under acidic or basic conditions, the dichloromethyl group can be readily converted into a formyl group (-CHO), providing a straightforward route to substituted benzaldehydes. This transformation is a key step in the synthesis of a wide variety of more complex molecules, including pharmaceuticals and agrochemicals.

Specific Research Context: 1-Bromo-2-(dichloromethyl)benzene within Substituted Benzene Chemistry

This compound is a disubstituted benzene derivative featuring both a bromine atom and a dichloromethyl group in an ortho relationship. This specific arrangement of substituents presents an interesting case study in reactivity. The bromine atom is an ortho-, para-directing deactivator, while the dichloromethyl group is a strong deactivating and meta-directing group. libretexts.orgvaia.com The combined influence of these two groups on the aromatic ring's reactivity and the regioselectivity of further substitution reactions is a subject of academic interest. Furthermore, the presence of two distinct reactive sites—the aromatic ring and the dichloromethyl group—offers potential for a range of chemical transformations, making it a potentially useful intermediate in organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H5BrCl2 |

| Molecular Weight | 240.93 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Estimated to be high due to molecular weight and polarity |

| Solubility | Insoluble in water, soluble in common organic solvents |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a singlet for the proton of the dichloromethyl group (-CHCl₂) with a chemical shift anticipated to be in the range of 6.5-7.5 ppm. This downfield shift is due to the strong deshielding effect of the two adjacent chlorine atoms and the aromatic ring. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm), resulting from the disubstitution pattern and the combined electronic effects of the bromo and dichloromethyl groups.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon of the dichloromethyl group is expected to have a chemical shift in the range of 65-80 ppm. libretexts.org The aromatic carbons would display six distinct signals in the typical aromatic region of 120-140 ppm, with the carbon attached to the bromine atom appearing at a lower field (more deshielded) and the carbon attached to the dichloromethyl group also showing a significant downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic C-H stretching vibrations of the aromatic ring around 3000-3100 cm⁻¹. The C-Cl stretching vibrations of the dichloromethyl group are expected in the fingerprint region, typically between 850 and 550 cm⁻¹. orgchemboulder.comlibretexts.org The C-Br stretch would also be found in the low-frequency region of the fingerprint region. orgchemboulder.comlibretexts.org

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be observed for the molecular ion and any fragments containing these halogens. The fragmentation pattern would likely involve the loss of chlorine and bromine atoms, as well as the cleavage of the dichloromethyl group. libretexts.orgdocbrown.info

Synthesis and Reactivity

Plausible Synthetic Routes

A likely method for the synthesis of this compound is the free-radical halogenation of 2-bromotoluene (B146081). This reaction is typically initiated by UV light or a radical initiator and involves the substitution of hydrogen atoms on the methyl group with chlorine. wikipedia.org

Reaction Scheme:

2-Bromotoluene + 2 Cl₂ --(UV light)--> this compound + 2 HCl

Controlling the stoichiometry of the chlorinating agent is crucial to prevent the formation of the monochlorinated and trichlorinated byproducts.

Predicted Chemical Reactivity

The reactivity of this compound is dictated by its two main functional components: the halogenated aromatic ring and the dichloromethyl group.

Reactions of the Dichloromethyl Group: The most significant reaction of the dichloromethyl group is its hydrolysis to an aldehyde. This is typically achieved by treatment with water, often in the presence of an acid or base catalyst. This reaction would yield 2-bromobenzaldehyde (B122850), a valuable synthetic intermediate.

Reactions of the Aromatic Ring: The benzene ring is deactivated by both substituents, making electrophilic aromatic substitution challenging. vaia.comvaia.com The directing effects of the substituents are opposing; the bromo group directs ortho and para, while the dichloromethyl group directs meta. Predicting the outcome of such a substitution would require careful consideration of the reaction conditions and the nature of the electrophile. Nucleophilic aromatic substitution is also a possibility, particularly at the carbon bearing the bromine atom, especially if activated by strongly electron-withdrawing groups or under forcing conditions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61607-84-9 |

|---|---|

Molecular Formula |

C7H5BrCl2 |

Molecular Weight |

239.92 g/mol |

IUPAC Name |

1-bromo-2-(dichloromethyl)benzene |

InChI |

InChI=1S/C7H5BrCl2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H |

InChI Key |

MABIZNQZHSUZCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 Dichloromethyl Benzene

Strategies for Aromatic Ring Bromination

The introduction of a bromine atom onto the aromatic nucleus is a critical step in the synthesis of 1-bromo-2-(dichloromethyl)benzene. The regioselectivity of this bromination is paramount to achieving the desired 1,2-substitution pattern.

Electrophilic Aromatic Substitution Approaches on Benzaldehyde (B42025) Derivatives

One potential synthetic route involves the electrophilic bromination of a benzaldehyde derivative. The aldehyde group is an electron-withdrawing group and a meta-director. However, its presence can deactivate the aromatic ring, making electrophilic substitution more challenging. Computational studies on the electrophilic bromination of benzaldehyde suggest that the reaction proceeds via the formation of a cationic sigma-complex, and the stability of this intermediate determines the regiochemical outcome. umass.edu While direct bromination of benzaldehyde would lead to the meta-substituted product, this highlights the importance of substituent effects in directing the position of bromination. umass.edulibretexts.org

In cases where an activating group is present alongside a deactivating group, the activating group's directing effect generally dominates. libretexts.org For substrates with functional groups susceptible to oxidation, such as aldehydes, the choice of brominating agent is crucial to avoid unwanted side reactions. researchgate.net

Regioselective Bromination Techniques for Substituted Benzenes

Achieving high regioselectivity in the bromination of substituted benzenes is a well-explored area of organic synthesis. For many aromatic compounds, N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) has been shown to be a highly para-selective brominating agent with respect to the most activating substituent. nih.gov In situations where the para position is blocked, bromination typically occurs at the ortho position. nih.gov The use of zeolites as catalysts can also induce high para-selectivity in the electrophilic bromination of certain substrates. nih.gov

The choice of brominating agent and reaction conditions can significantly influence the isomer distribution of the product. For instance, two-phase electrolysis using an aqueous sodium bromide solution can yield ortho-brominated products of substituted toluenes with high regioselectivity. cecri.res.in

| Brominating Agent/System | Substrate Type | Predominant Selectivity | Reference |

| N-Bromosuccinimide (NBS)/Acetonitrile | Activated Arenes | Para (or ortho if para is blocked) | nih.gov |

| Zeolites | Toluene-like substrates | Para | nih.gov |

| Two-phase Electrolysis (aq. NaBr) | Toluene (B28343) derivatives | Ortho | cecri.res.in |

| Bromine/Iron(III) chloride | Dichlorobenzene | Not specified | prepchem.comchemicalbook.com |

Introduction and Functionalization of the Dichloromethyl Moiety

The dichloromethyl group can be introduced either before or after the bromination of the aromatic ring. The methods for its formation typically involve the chlorination of a methyl group or halogen exchange reactions.

Radical Chlorination Pathways for Methylbenzene Precursors

A common method for the synthesis of dichloromethyl-substituted aromatics is the free-radical chlorination of the corresponding methyl-substituted precursor. For the synthesis of this compound, this would involve the radical chlorination of 2-bromotoluene (B146081). Free-radical halogenation is typically initiated by UV light or a radical initiator. docbrown.infolibretexts.org

The selectivity of free-radical halogenation is an important consideration. Chlorination is generally less selective than bromination. masterorganicchemistry.comyoutube.com In the chlorination of alkanes, the reactivity of hydrogens follows the order of tertiary > secondary > primary, but the differences in reactivity are not as pronounced as in bromination. libretexts.orgyoutube.com This can lead to mixtures of mono-, di-, and tri-chlorinated products. Careful control of reaction conditions, such as the stoichiometry of the chlorinating agent, is necessary to favor the formation of the dichloromethyl group.

Halogen Exchange Reactions for Dihalomethyl Group Formation

Halogen exchange reactions provide an alternative route to the dichloromethyl group. The Finkelstein reaction, for example, involves the exchange of one halogen for another. While classically used for the synthesis of alkyl iodides and fluorides, similar principles can be applied to other halogen exchanges. unacademy.com For instance, a diiodomethyl or dibromomethyl group could potentially be converted to a dichloromethyl group under appropriate conditions.

Another powerful technique is the halogen-metal exchange reaction, which is often used to create functionalized aromatic compounds. researchgate.netorganic-chemistry.orgresearchgate.net This typically involves the reaction of a dihaloarene with an organolithium or Grignard reagent to selectively replace one halogen with a metal. While not a direct method for forming the dichloromethyl group itself, it is a key strategy for preparing highly substituted aromatic intermediates that could then be further functionalized. organic-chemistry.orgresearchgate.net

Multi-Step Synthetic Protocols

A plausible synthetic sequence could start with 2-chlorotoluene. Radical chlorination of the methyl group would yield 2-chloro-1-(dichloromethyl)benzene. Subsequent electrophilic bromination would likely be directed by the chloro and dichloromethyl groups. Both are deactivating, but halogens are ortho-, para-directing. libretexts.org This could potentially lead to the desired this compound, although regioselectivity would need to be carefully controlled.

Alternatively, starting with 2-bromotoluene, radical chlorination of the methyl group would directly lead to this compound. This approach avoids the complexities of directing a bromination reaction on a ring already substituted with a dichloromethyl group.

A third approach could involve the Sandmeyer reaction. For example, starting from an appropriately substituted aniline, the amino group can be converted to a diazonium salt, which can then be replaced by a bromine atom. prepchem.com

Convergent and Linear Synthesis Design from Readily Available Starting Materials

The most direct and industrially viable approach for the synthesis of this compound is a linear synthesis strategy. This method begins with a readily available and relatively inexpensive starting material, 2-bromotoluene. The synthesis proceeds sequentially through the introduction of the chloro substituents onto the methyl group.

A hypothetical convergent synthesis is less practical for a molecule of this structure. A convergent approach would involve synthesizing the brominated aromatic ring and the dichloromethyl group separately and then coupling them. This would be a more complex and lower-yielding strategy compared to the direct functionalization of 2-bromotoluene.

The linear synthesis pathway is as follows:

2-Bromotoluene → 1-Bromo-2-(chloromethyl)benzene → this compound

This pathway may also lead to the formation of 1-bromo-2-(trichloromethyl)benzene if the reaction is not carefully controlled. sciencemadness.org

The key transformation in this linear synthesis is the side-chain chlorination of the methyl group on the benzene (B151609) ring. This reaction is characteristic of alkyl-substituted aromatic compounds when exposed to chlorine in the presence of UV light or a radical initiator. orgoreview.com The reaction proceeds via a free-radical mechanism, involving initiation, propagation, and termination steps. orgoreview.comcecri.res.in

Table 1: Starting Materials and Intermediates

| Compound Name | Molecular Formula | Role in Synthesis |

| 2-Bromotoluene | C₇H₇Br | Starting Material |

| 1-Bromo-2-(chloromethyl)benzene | C₇H₆BrCl | Intermediate |

| This compound | C₇H₅BrCl₂ | Target Product |

| 1-Bromo-2-(trichloromethyl)benzene | C₇H₄BrCl₃ | Potential Byproduct |

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound with high yield and selectivity hinges on the careful optimization of several reaction parameters. The primary challenge is to control the extent of chlorination to favor the formation of the dichloromethyl group over the monochlorinated or trichlorinated analogs.

Key Reaction Parameters for Optimization:

Chlorinating Agent and Stoichiometry: Chlorine gas (Cl₂) is the most common chlorinating agent for industrial-scale production. The molar ratio of chlorine to 2-bromotoluene is a critical factor. A stoichiometric amount of two moles of chlorine per mole of 2-bromotoluene is theoretically required for dichlorination. However, in practice, the ratio is carefully controlled and often introduced in stages to manage the reaction rate and selectivity. google.com

Initiation: The reaction is typically initiated by ultraviolet (UV) light (photochlorination) or with a chemical radical initiator like benzoyl peroxide. orgoreview.comgoogle.com UV initiation is common in industrial settings as it avoids the introduction of chemical impurities. The intensity and wavelength of the light can influence the reaction rate.

Temperature: The reaction temperature affects the rate of reaction and the selectivity. Side-chain chlorination is generally carried out at elevated temperatures, often in the range of 80-120°C. google.com A patent for a similar process involving the chlorination of o-xylene (B151617) outlines a multi-stage temperature profile (e.g., 120-125°C, 125-130°C, and 130-135°C) to control the reaction. google.com

Solvent: The reaction can be performed neat or in a suitable inert solvent. Solvents like carbon tetrachloride were historically used, but due to environmental concerns, alternative solvents are preferred. Chlorinated benzotrifluorides have been proposed as stable solvents for such chlorinations. google.com The choice of solvent can influence the solubility of reactants and the reaction kinetics. stackexchange.com

Catalyst: While not always necessary with UV initiation, certain catalysts can enhance the rate and selectivity of side-chain chlorination. One patent describes a two-component catalyst system comprising phosphorus trichloride (B1173362) and bis(dimethyl thiocarbamoyl) disulfide for the side-chain chlorination of alkyl aromatic compounds. google.com

Selectivity Considerations:

The stepwise nature of free-radical chlorination makes it challenging to isolate the dichlorinated product with perfect selectivity. The reaction mixture will typically contain a distribution of the starting material, the monochlorinated intermediate, the desired dichlorinated product, and the over-chlorinated trichloromethyl byproduct.

Table 2: Factors Affecting Yield and Selectivity in the Chlorination of 2-Bromotoluene

| Parameter | Effect on Reaction | Optimization Strategy |

| Chlorine to Substrate Ratio | Controls the degree of chlorination. Excess chlorine leads to over-chlorination. | Precise control of chlorine gas feed rate and total volume, often in stages. google.comgoogle.com |

| Temperature | Higher temperatures increase reaction rate but may decrease selectivity. | Maintain a controlled temperature profile throughout the reaction. google.com |

| Initiation Method | UV light provides a clean initiation. Chemical initiators can also be used. | Consistent UV light source or controlled addition of a radical initiator. orgoreview.comgoogle.com |

| Reaction Time | Longer reaction times increase conversion but also the risk of over-chlorination. | Monitor the reaction progress using techniques like Gas Chromatography (GC) to stop at the optimal point. |

| Mixing | Efficient mixing ensures homogenous distribution of reactants and uniform temperature. | Use of a well-designed reactor with effective stirring. |

By carefully controlling these parameters, the synthesis can be optimized to maximize the yield of this compound while minimizing the formation of undesired byproducts. The final product is typically purified by fractional distillation under reduced pressure.

Chemical Reactivity and Transformation Pathways of 1 Bromo 2 Dichloromethyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at two distinct locations on the 1-bromo-2-(dichloromethyl)benzene molecule: the sp²-hybridized carbon of the aromatic ring bonded to the bromine, and the sp³-hybridized benzylic carbon of the dichloromethyl group.

The bromine atom on the benzene (B151609) ring is characteristic of an aryl halide. Generally, aryl halides are highly resistant to nucleophilic substitution reactions. google.com This low reactivity is attributed to two main factors:

Resonance Stabilization: The lone pair electrons on the bromine atom can delocalize into the π-system of the benzene ring. This interaction imparts a partial double bond character to the carbon-bromine (C-Br) bond, making it stronger and more difficult to break compared to the C-Br single bond in an alkyl halide. organic-chemistry.orgnih.gov

Hybridization: The carbon atom of the benzene ring attached to the bromine is sp² hybridized, which is more electronegative than an sp³ hybridized carbon. nih.gov This leads to a shorter, stronger bond that is less susceptible to cleavage by a nucleophile. nih.gov

Due to these factors, direct displacement of the bromine by a nucleophile requires extremely harsh conditions, such as high temperatures and pressures, which are not typical in standard laboratory settings. google.com The presence of the dichloromethyl group, which is weakly electron-withdrawing, is not sufficient to significantly activate the ring towards nucleophilic aromatic substitution in the way that strongly withdrawing groups (like nitro groups) do. nih.govnih.govgla.ac.uk Therefore, under typical nucleophilic substitution conditions, the C-Br bond on the aromatic ring remains inert.

In stark contrast to the unreactive aryl bromide, the dichloromethyl group is located at a benzylic position. Halides at benzylic positions are significantly more reactive towards nucleophilic substitution. organic-chemistry.orgacs.org The dichloromethyl group, which can be viewed as a benzylidene dichloride, is readily susceptible to transformations.

A primary and industrially significant reaction is the hydrolysis of the dichloromethyl group to form an aldehyde. This transformation is typically achieved by heating with water, often in the presence of a base like sodium carbonate or calcium hydroxide, or under acidic conditions. researchgate.netacs.org This reaction proceeds via substitution of the two chlorine atoms by hydroxyl groups to form an unstable geminal diol, which rapidly eliminates water to yield the corresponding aldehyde.

Reaction Table: Hydrolysis of this compound

| Reactant | Reagents & Conditions | Product |

|---|

This hydrolysis to 2-bromobenzaldehyde (B122850) is a critical transformation, as the resulting aldehyde is a versatile intermediate for a wide array of subsequent chemical syntheses.

Oxidation and Reduction Chemistry

The two halogenated sites on this compound offer distinct opportunities for oxidation and reduction reactions, allowing for selective functional group manipulation.

The benzylic position of the dichloromethyl group is susceptible to oxidation. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize a benzylic carbon all the way to a carboxylic acid, provided a benzylic hydrogen is present. In the case of this compound, the dichloromethyl group is at the same oxidation state as an aldehyde and can be oxidized to a carboxylic acid group. This reaction provides a direct route to 2-bromobenzoic acid.

Reaction Table: Oxidation of this compound

| Reactant | Reagents & Conditions | Product |

|---|

The molecule possesses two types of carbon-halogen bonds: an aromatic C-Br bond and two benzylic C-Cl bonds. Selective reduction of these sites is possible by choosing appropriate reagents and conditions.

Catalytic hydrogenation is a common method for dehalogenation. The relative ease of reduction for halogens is typically I > Br > Cl > F. This trend suggests that the aryl bromide can be selectively reduced in the presence of the aryl chlorides under controlled conditions. organic-chemistry.org Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas or a transfer hydrogenation source, it is feasible to cleave the C-Br bond to yield 2-(dichloromethyl)benzene while leaving the dichloromethyl group intact.

Conversely, the benzylic C-Cl bonds can also be targeted. Benzylic halides are readily reduced to the corresponding hydrocarbon. For instance, reduction with sodium hypophosphite in the presence of a palladium catalyst is a known method for the dehalogenation of benzylic chlorides to the corresponding methyl group. google.com This could potentially provide a pathway to 2-bromotoluene (B146081) from this compound.

Reaction Table: Potential Selective Reductions

| Desired Transformation | Potential Reagents & Conditions | Product |

|---|---|---|

| Selective Debromination | H₂, Pd/C, Neutral conditions | 2-(Dichloromethyl)benzene |

Carbon-Carbon Bond Forming Reactions

This compound serves as a valuable substrate for carbon-carbon bond formation through reactions targeting either the aryl bromide or the dichloromethyl moiety.

The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron compound, is particularly effective. Research has demonstrated that the C(sp²)-Br bond can be selectively coupled with arylboronic acids while leaving a benzylic C-Cl bond untouched. This allows for the synthesis of complex biaryl structures.

Reaction Table: Suzuki-Miyaura Coupling

| Reactants | Reagents & Conditions | Product Example |

|---|

Another powerful C-C bond-forming strategy involves converting the aryl bromide into a Grignard reagent. By reacting this compound with magnesium metal in dry ether, the corresponding Grignard reagent, 2-(dichloromethyl)phenylmagnesium bromide, can be formed. This potent nucleophile can then react with various carbon electrophiles. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields 2-(dichloromethyl)benzoic acid.

The dichloromethyl group provides an indirect but highly effective route to C-C bond formation. As established, this group can be readily hydrolyzed to 2-bromobenzaldehyde. researchgate.net Aldehydes are cornerstone electrophiles in organic synthesis, participating in numerous C-C bond-forming reactions, including:

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.

Aldol (B89426) Reaction: Reaction with an enolate to form a β-hydroxy carbonyl compound.

Grignard Addition: Reaction with a Grignard reagent to form a secondary alcohol.

This two-step sequence—hydrolysis followed by C-C bond formation—greatly expands the synthetic utility of the parent compound.

Cross-Coupling Methodologies: Suzuki-Miyaura and Related Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orgresearchgate.net For this compound, the carbon-bromine bond is the reactive site for such transformations. The general order of reactivity for aryl halides in Suzuki couplings is I > Br > OTf >> Cl. libretexts.orgharvard.edu This positions the aryl bromide of the title compound as a suitable substrate for these reactions.

The reaction mechanism follows a well-established catalytic cycle involving three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond, forming a Pd(II) intermediate. libretexts.orgyoutube.com This is often the rate-determining step. The electron-withdrawing nature of the ortho-dichloromethyl group can influence the electron density at the carbon atom bearing the bromine, potentially affecting the rate of this step. pearson.com

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. youtube.comnih.gov This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species. libretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyoutube.com

While specific examples for this compound are not prevalent in cited literature, the successful Suzuki-Miyaura coupling of other ortho-substituted bromoanilines and 1-bromo-2,4-dichlorobenzene (B72097) demonstrates the feasibility of such reactions on sterically hindered and electronically modified substrates. nih.govsigmaaldrich.com A variety of boronic acids (aryl, vinyl, alkyl) can theoretically be coupled, offering a pathway to a diverse range of substituted 2-(dichloromethyl)biphenyls and related structures.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation |

| Ligand | PPh₃, SPhos | Stabilizes catalyst, promotes reactivity |

| Base | K₂CO₃, K₃PO₄, NaOEt | Activates the organoboron reagent |

| Solvent | Toluene (B28343), Dioxane, THF/H₂O | Solubilizes reactants |

Other Catalytic and Non-Catalytic Coupling Processes

Beyond the Suzuki-Miyaura reaction, the C(sp²)-Br bond in this compound is amenable to other palladium-catalyzed cross-coupling reactions, such as the Stille, Negishi, and Buchwald-Hartwig amination reactions. libretexts.orglibretexts.org

Stille Coupling: This reaction pairs the aryl bromide with an organotin reagent. It is known for its tolerance of a wide range of functional groups, although the toxicity of tin compounds is a drawback. libretexts.org

Negishi Coupling: Utilizing highly reactive organozinc reagents, this method can form C-C bonds under mild conditions, but the reagents are sensitive to air and moisture. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. libretexts.org This would convert this compound into the corresponding N-aryl amine. Specialized phosphine (B1218219) ligands are often crucial for achieving high yields. libretexts.org

In each of these reactions, the fundamental mechanism involves a catalytic cycle similar to the Suzuki reaction, with oxidative addition at the C-Br bond being the initial step. wikipedia.org The choice of reaction depends on the desired bond to be formed (C-C or C-N) and the compatibility of the required reagents with the dichloromethyl group.

Elimination Reactions and Formation of Unsaturated Derivatives

The dichloromethyl group (-CHCl₂) on the benzene ring presents a site for potential elimination reactions. As a dihaloalkane-like substituent at a benzylic position, it can undergo β-elimination under appropriate conditions, typically involving a strong base and heat. byjus.com

While specific studies on this compound are scarce, elimination of one or two molecules of hydrogen chloride (HCl) is theoretically possible.

Single Elimination: The removal of one molecule of HCl would lead to the formation of 1-Bromo-2-(chloromethylene)benzene.

Double Elimination: Subsequent elimination from the (chloromethylene) intermediate, or a concerted double elimination, could potentially form a highly reactive carbene or alkyne-like species, though this is less common for aromatic systems.

Elimination reactions are often competitive with nucleophilic substitution reactions. byjus.com For a benzylic halide, the choice between substitution (S_N1 or S_N2) and elimination (E1 or E2) is influenced by factors such as the strength and steric bulk of the base/nucleophile, temperature, and the solvent. byjus.comyoutube.com A strong, bulky base at high temperature would favor elimination. The stability of the resulting conjugated system in the unsaturated derivative would also be a driving force for the reaction.

Mechanistic Investigations of Key Transformations

The specific reaction outcomes for this compound are governed by detailed mechanistic factors, including stereoelectronic effects and the stability of reaction intermediates and transition states.

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, are critical in understanding the behavior of this compound. wikipedia.orgyoutube.com

Influence on Cross-Coupling: The dichloromethyl group is strongly electron-withdrawing due to the inductive effect of the two chlorine atoms. pearson.com This effect reduces the electron density of the benzene ring, making the carbon of the C-Br bond more electrophilic. This can facilitate the initial oxidative addition step in palladium-catalyzed coupling reactions, which is often rate-limiting. Conversely, the steric bulk of the ortho-dichloromethyl group may hinder the approach of the bulky palladium catalyst to the C-Br bond, presenting a competing deactivating effect.

Influence on Benzylic Reactivity: The benzylic C-H bond in the dichloromethyl group is activated towards radical reactions due to the resonance stabilization of the resulting benzylic radical across the phenyl ring. masterorganicchemistry.com However, the two chlorine atoms also exert a strong inductive pull, which can destabilize any developing positive charge at the benzylic carbon, thus disfavoring S_N1-type reactions which proceed through a carbocation intermediate. youtube.com Reactions at this position are therefore a balance between resonance and inductive effects.

Intermediates and Transition State Analysis

The key transformations of this compound proceed through various transient species whose stability dictates the reaction course.

Cross-Coupling Intermediates: In Suzuki-Miyaura and related couplings, the catalytic cycle involves several palladium intermediates. chemrxiv.org The initial oxidative addition forms a square planar Pd(II) complex, [L₂Pd(Ar)Br] (where Ar = 2-(dichloromethyl)phenyl and L = ligand). youtube.comacs.org The geometry and stability of this intermediate and the subsequent transmetalation transition state are influenced by the steric and electronic properties of the 'Ar' group and the ancillary ligands 'L'. DFT (Density Functional Theory) calculations on similar systems show that the transmetalation step, where the C-B bond is broken and a new Pd-C bond is formed, has a significant activation energy and is often the rate-determining step. nih.gov The transition state involves a complex interaction between the palladium center, the aryl group, the incoming boronate, and the base. acs.org

Elimination Transition States: An E2 elimination reaction at the dichloromethyl group would proceed through a concerted transition state where the base removes a proton from the carbon while the leaving group (chloride) departs simultaneously. The geometry of this transition state aims for an anti-periplanar arrangement of the proton and the leaving group to allow for optimal orbital overlap in the forming pi bond.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation AnalysisMass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The analysis would reveal a molecular ion peak corresponding to the mass of the entire molecule. Due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion region would exhibit a complex and characteristic pattern of multiple peaks. Key fragmentation pathways would likely involve the loss of halogen atoms or the dichloromethyl group.

While data exists for structurally related compounds such as 1-Bromo-2-(chloromethyl)benzene, using such information would be scientifically inaccurate for an analysis focused solely on 1-Bromo-2-(dichloromethyl)benzene. nih.gov The additional chlorine atom in the requested compound significantly alters its electronic properties and, therefore, its spectroscopic signature.

Until experimental or computational data for this compound becomes available in the scientific literature, a detailed analytical characterization as outlined remains speculative.

Chromatographic Separation and Purity Determination

Chromatography is fundamental to the analysis of this compound, enabling its separation from impurities, starting materials, and by-products that may be present after synthesis. Both high-performance liquid chromatography and gas chromatography are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is typically developed. This approach uses a non-polar stationary phase and a polar mobile phase, causing less polar compounds to be retained longer.

Method development involves a systematic optimization of several parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. Key considerations include the selection of the stationary phase (column), the composition of the mobile phase, and the detector wavelength. A C18 column, packed with octadecyl-functionalized silica, is a common starting point due to its versatility in separating a wide range of aromatic compounds.

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of all components in a complex sample mixture. UV detection is suitable for this compound due to the presence of the benzene (B151609) ring, which acts as a chromophore. The detection wavelength is typically set at or near the compound's maximum absorbance (λmax) to ensure high sensitivity.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 60% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound. chromforum.org It combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. chromforum.org In GC, the sample is vaporized and separated based on its boiling point and affinity for a specific stationary phase within a long, thin capillary column.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information, often allowing for unambiguous identification of the compound by comparison with spectral libraries. nih.gov The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification. bldpharm.com

Table 2: Typical GC-MS Operating Conditions for this compound Analysis

| Parameter | Condition |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| MS Interface Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 40-450 m/z |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique used to determine the mass percentage of each element within a pure sample. davidson.edu This experimental data is then compared against the theoretical composition calculated from the compound's molecular formula. For this compound, with the formula C₇H₅BrCl₂, this analysis provides fundamental verification of its stoichiometry. nih.govma.edu

The analysis is typically performed using a combustion-based elemental analyzer. A small, precisely weighed amount of the sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, etc.) are separated and quantified, allowing for the calculation of the carbon and hydrogen content. Bromine and chlorine content are determined through other specific analytical methods, such as ion chromatography after combustion and absorption. A close correlation between the experimentally determined percentages and the calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental integrity.

Table 3: Theoretical Elemental Composition of this compound (C₇H₅BrCl₂)

| Element | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 84.077 | 34.77 |

| Hydrogen (H) | 1.008 | 5.040 | 2.08 |

| Bromine (Br) | 79.904 | 79.904 | 33.04 |

| Chlorine (Cl) | 35.453 | 70.906 | 29.32 |

| Total | 241.927 | 100.00 |

Other Advanced Analytical Techniques

Beyond the core chromatographic and elemental methods, other spectroscopic techniques can provide complementary information about the structure and purity of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region (typically 200-400 nm) due to electronic transitions within the benzene ring (π → π* transitions). While UV-Vis spectra are often too broad for unambiguous identification alone, they are highly useful for quantitative analysis (using the Beer-Lambert law) and for confirming the presence of the aromatic chromophore. The substitution pattern on the benzene ring can cause shifts in the absorption maxima (λmax).

Capillary Electrophoresis (CE): Capillary electrophoresis separates species based on their size and charge in an electric field. libretexts.org For neutral molecules like this compound, a modification called Micellar Electrokinetic Chromatography (MEKC) is employed. nih.gov In MEKC, a surfactant is added to the buffer above its critical micelle concentration. These micelles create a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these partitioning differences, allowing for the high-resolution separation of similar neutral aromatic compounds. nih.govnih.gov

Table 4: Summary of Other Advanced Analytical Techniques

| Technique | Principle | Application for this compound |

| UV-Vis Spectroscopy | Measures absorption of UV-Visible light by electronic transitions. | Quantitative analysis; confirmation of the aromatic chromophore. Expected λmax around 210 nm and 265 nm. |

| Capillary Electrophoresis (MEKC) | Separation of neutral molecules based on partitioning into charged micelles in an electric field. | High-resolution purity analysis; separation of closely related isomers and impurities. |

Theoretical and Computational Chemistry Studies of 1 Bromo 2 Dichloromethyl Benzene

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. The two primary methods employed for such investigations are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mpg.descispace.com This method is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. mpg.de This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex systems. mpg.de

For substituted benzenes, DFT methods, such as those employing the B3LYP functional, are widely used to calculate a range of electronic properties, including ionization potentials, electron affinities, and energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These calculations provide valuable information about the molecule's reactivity and electronic transitions. researchgate.net The electronic properties of a substituted benzene (B151609) are heavily influenced by the nature of its substituents. Electron-donating groups increase the electron density of the ring, making it more nucleophilic, while electron-withdrawing groups decrease the electron density. vedantu.comlumenlearning.com In the case of 1-Bromo-2-(dichloromethyl)benzene, both the bromo and the dichloromethyl groups are expected to have a significant impact on the electronic structure of the benzene ring.

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a many-electron system. wikipedia.orggatech.edu It treats each electron as moving in the average field created by all other electrons, without explicitly accounting for electron correlation. usp.brlibretexts.org While generally less accurate than DFT for many applications, HF theory provides a good starting point for more advanced calculations and can yield valuable qualitative insights into molecular properties. gatech.edu

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry and conformation, is crucial for determining its physical and chemical properties.

The equilibrium geometry of a molecule corresponds to the minimum energy arrangement of its atoms. Computational methods like DFT and HF can be used to optimize the geometry of this compound and predict key structural parameters such as bond lengths and bond angles. For substituted benzenes, the introduction of substituents can lead to distortions in the benzene ring from its perfect hexagonal symmetry. nih.gov

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. researchgate.netacs.org By mapping the PES, chemists can identify stable isomers, transition states for reactions, and low-energy conformational pathways. For this compound, the rotation of the dichloromethyl group relative to the benzene ring would be a key feature of its PES.

Calculated Geometric Parameters of Related Substituted Benzenes

This table presents theoretically calculated bond lengths and angles for molecules structurally related to this compound. These values, obtained from computational studies, serve as a reference for understanding the expected geometry of the target compound.

| Compound | Parameter | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|---|

| Toluene (B28343) | C-C (aromatic) | ~1.39 Å | SCF | nih.gov |

| C-C (aliphatic) | 1.511 Å | |||

| (Dichloromethyl)benzene | C-Cl | No data | N/A | nist.govmatrix-fine-chemicals.com |

| C-H (methyl) | No data | |||

| 1-Bromo-2-chlorobenzene | C-Br | No data | HF/DFT | lumenlearning.com |

| C-Cl | No data |

Tautomers are isomers of a molecule that readily interconvert, most commonly through the migration of a hydrogen atom. quora.com For this compound, tautomerism is not expected to be a significant feature due to the absence of easily movable protons in appropriate positions.

Conformational isomerism, however, is highly relevant. The rotation of the dichloromethyl group around the C-C bond connecting it to the benzene ring will give rise to different conformers with varying energies. The steric and electronic interactions between the dichloromethyl group and the adjacent bromo substituent will govern the relative stability of these conformers. It is likely that the most stable conformer will be one that minimizes steric hindrance between the bulky chlorine atoms and the bromine atom.

Reactivity and Mechanism Prediction

Understanding the reactivity of this compound is key to predicting its behavior in chemical reactions. Both the bromo and dichloromethyl substituents play a crucial role in modulating the reactivity of the aromatic ring.

Halogens, such as bromine, are generally considered deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution reactions. libretexts.org This is due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. lumenlearning.comlibretexts.org The dichloromethyl group, due to the electronegativity of the chlorine atoms, is expected to be a deactivating, electron-withdrawing group. byjus.com The combined effect of these two substituents will likely render the benzene ring less reactive towards electrophiles compared to benzene itself. vedantu.compurechemistry.org

Frontier Molecular Orbital (HOMO-LUMO) analysis is a powerful tool for predicting chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. youtube.comirjweb.com The energy and distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO may have significant contributions from the antibonding orbitals of the C-Cl and C-Br bonds. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. irjweb.comresearchgate.net

Natural Bond Orbital (NBO) analysis can provide further insights into the electronic structure and reactivity by examining charge distribution and delocalization interactions within the molecule. acadpubl.eumalayajournal.orgresearchgate.net

While specific reaction mechanism studies for this compound are not available, computational studies on the oxidation of toluene have demonstrated the power of theoretical methods in elucidating complex reaction pathways. rsc.orgnih.govresearchgate.net Similar approaches could be applied to predict the reaction mechanisms of this compound, for example, in nucleophilic substitution reactions at the dichloromethyl carbon or in electrophilic additions to the aromatic ring.

Frontier Molecular Orbital (FMO) Theory for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and distributions of these orbitals in this compound are crucial for understanding its role in chemical reactions.

The electronic character of the benzene ring in this compound is influenced by two distinct substituent groups: the bromo group and the dichloromethyl group. The bromo group, a halogen, is known to be an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. This is due to the competing effects of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). The dichloromethyl group, on the other hand, is primarily an electron-withdrawing group due to the high electronegativity of the chlorine atoms, and it deactivates the benzene ring.

A qualitative representation of the expected FMO energies is presented in the table below. It is important to note that these are illustrative values based on general principles and data from related molecules, and not the result of specific calculations for this compound.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Orbital | Expected Energy Range (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -8.5 to -9.5 | Nucleophilic character of the molecule |

| LUMO | -0.5 to -1.5 | Electrophilic character of the molecule |

| HOMO-LUMO Gap | 7.0 to 9.0 | Indicator of chemical reactivity and stability |

The relatively large anticipated HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. Reactions would likely require energetic reagents or catalysts to overcome this energy gap.

Thermochemical and Kinetic Studies of Transformations

The thermochemical properties of this compound, such as its enthalpy of formation, and the kinetic parameters of its reactions are essential for understanding its stability and reactivity. While specific experimental or computational thermochemical data for this compound are scarce, we can infer its likely behavior from related molecules.

The presence of halogen atoms generally leads to a more negative enthalpy of formation compared to the parent hydrocarbon. The stability of the C-Br and C-Cl bonds will be a key factor. The dichloromethyl group is a site of potential reactivity. For instance, hydrolysis of the dichloromethyl group can lead to the formation of a benzaldehyde (B42025) derivative. This transformation would proceed through a carbocationic intermediate, and its rate would be influenced by the stability of this intermediate.

Kinetic studies on the reactions of benzyl (B1604629) halides provide a useful framework for discussing the reactivity of the dichloromethyl group in this compound. acs.orgrsc.org Benzyl halides can undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms. quora.comncert.nic.in The stability of the potential benzyl-type carbocation formed by the loss of a chloride ion would be a critical factor in an SN1 pathway. The presence of the electron-withdrawing bromo group at the ortho position is expected to destabilize such a carbocation, thereby disfavoring an SN1 mechanism.

Conversely, an SN2 reaction at the dichloromethyl carbon would be subject to steric hindrance from the bulky bromine atom and the second chlorine atom. Therefore, nucleophilic substitution reactions on the dichloromethyl group are expected to be relatively slow.

The following table provides a qualitative overview of the expected kinetic behavior for some potential transformations of this compound.

Table 2: Anticipated Kinetic Parameters for Selected Transformations

| Reaction Type | Expected Rate | Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Slow | Deactivating effect of both substituents |

| Nucleophilic Substitution (at C-Br) | Very Slow | High C-Br bond strength in aryl halides |

| Nucleophilic Substitution (at -CHCl2) | Moderate | Steric hindrance and electronic effects |

| Oxidation of -CHCl2 to -CHO | Moderate to Fast | Depends on the oxidizing agent and conditions |

Intermolecular Interactions and Crystal Packing Phenomena (if applicable to crystalline derivatives)

While there is no available crystal structure data for this compound itself, an analysis of the crystal packing of related bromomethyl-substituted benzenes and other halogenated aromatic compounds can provide insights into the likely intermolecular interactions that would govern its solid-state structure. researchgate.netnih.gov

The presence of bromine and chlorine atoms suggests that halogen bonding could be a significant directional interaction in the crystal packing. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophilic site. rsc.org In the case of this compound, the bromine and chlorine atoms could participate in Br···Br, Br···Cl, or Cl···Cl halogen bonds, as well as interactions with the π-system of the benzene ring (Br/Cl···π).

Furthermore, weak C-H···Br and C-H···Cl hydrogen bonds are expected to play a role in the crystal packing. researchgate.net The hydrogen atoms of the benzene ring and the dichloromethyl group can act as hydrogen bond donors, while the halogen atoms can act as acceptors.

Stacking interactions between the aromatic rings (π-π stacking) are also a common feature in the crystal structures of benzene derivatives. rsc.org The presence of the bulky and electron-withdrawing substituents might influence the geometry of these stacking interactions, potentially leading to offset or tilted arrangements rather than a perfectly co-facial stacking.

Applications in Advanced Chemical Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

The strategic placement of the bromo and dichloromethyl groups on the benzene (B151609) ring makes 1-bromo-2-(dichloromethyl)benzene a highly useful building block in synthetic organic chemistry. These two functional groups can be manipulated independently or in concert to construct more elaborate molecular architectures.

A primary application of this compound is its role as a precursor to 2-bromobenzaldehyde (B122850). The dichloromethyl group is readily hydrolyzed to an aldehyde functional group. This transformation is typically achieved by treatment with water, often in the presence of a catalyst or a base like calcium carbonate to neutralize the hydrogen chloride formed during the reaction. orgsyn.org

The resulting 2-bromobenzaldehyde is a crucial building block in its own right, serving as a starting material for a multitude of other compounds. For instance, it is used in the synthesis of azide-functionalized bromoarylaldehydes, which are precursors for photophysical studies. beilstein-journals.org The conversion of the dichloromethyl group to an aldehyde opens up a vast array of subsequent reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.

The table below summarizes the key transformation of this compound and the resulting building block.

| Starting Material | Transformation | Product | Significance |

| This compound | Hydrolysis | 2-Bromobenzaldehyde | A versatile building block for further synthesis. orgsyn.org |

The presence of both a bromine atom and a dichloromethyl group (or its aldehyde derivative) allows for the regioselective introduction of various substituents onto the aromatic ring. libretexts.orgpressbooks.pub The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution, while the aldehyde group is a meta-director. This differential directing effect can be exploited to control the position of incoming substituents.

Furthermore, the bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The aldehyde group can undergo reactions like Wittig olefination, aldol (B89426) condensation, and reductive amination. This dual reactivity makes this compound a valuable precursor for polysubstituted aromatic compounds. For example, 2-bromobenzaldehydes are used in one-pot Horner-Wadsworth-Emmons olefination and intramolecular N-arylation reactions to synthesize various N-protected aromatic-ring fused pyrrole-2-carboxylate derivatives. researchgate.net

Contributions to Specific Reaction Sequences

The unique structure of this compound lends itself to the design of specific and elegant reaction sequences for the construction of complex molecules.

The ability to sequentially or selectively react the two functional groups of this compound is key to its use in the synthesis of complex, polyfunctionalized molecules. An example is the synthesis of thienopyrroles, where 2-bromoarylcarboxaldehydes undergo a one-pot Horner-Wadsworth-Emmons olefination followed by a copper-catalyzed intramolecular N-arylation. researchgate.net This sequence efficiently builds a fused heterocyclic system with multiple functional groups. The initial aldehyde functionality allows for the construction of an enamine intermediate, and the bromine atom subsequently enables the ring-closing arylation.

While this compound itself is achiral, it can be a substrate in reactions that generate chiral centers. The aldehyde derived from it can react with chiral nucleophiles or be reduced with chiral reducing agents to produce enantiomerically enriched or pure alcohols.

Regioselectivity is a critical aspect of the chemistry of this compound. masterorganicchemistry.comyoutube.com When subjecting the aromatic ring to further substitution, the positions of the existing bromo and dichloromethyl/aldehyde groups direct the incoming electrophile. For instance, in electrophilic aromatic substitution, the bromine atom directs incoming groups to the ortho and para positions, while the aldehyde group directs to the meta position. This allows for controlled synthesis of specific isomers. libretexts.org The reaction of 2-indolylcyanocuprates with various electrophiles demonstrates how regioselectivity can be achieved, providing either 2- or 3-substituted indoles depending on the electrophile used, a principle that can be extended to systems derived from this compound. clockss.org

Potential for Applications in Materials Chemistry and Polymer Science

The structural motifs accessible from this compound are of interest in the development of new materials. The bromo- and aldehyde-functionalized aromatic core can be incorporated into larger systems with tailored electronic and photophysical properties.

A notable application is in the synthesis of organic phosphorescent materials. beilstein-journals.org By converting 2-bromobenzaldehyde into an azide-functionalized derivative, researchers have created molecules that exhibit room-temperature phosphorescence (RTP) in the crystalline state. The presence of the heavy bromine atom facilitates intersystem crossing from the singlet excited state to the triplet state, a key process for phosphorescence. The molecular packing in the crystal lattice restricts non-radiative decay pathways, allowing for the observation of a persistent afterglow. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), bio-imaging, and sensing. beilstein-journals.org

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 1-Bromo-2-(dichloromethyl)benzene and its derivatives will increasingly prioritize green and sustainable practices to minimize environmental impact. Traditional halogenation and side-chain chlorination methods often rely on harsh reagents and generate significant waste. Research is therefore directed towards cleaner and more atom-economical alternatives.

A promising avenue is the adoption of safer brominating agents. For instance, methods using reagents like tetrabutylammonium (B224687) tribromide (Bu4NBr3) for the bromination of benzoic acid precursors represent a move away from elemental bromine, reducing handling risks and environmental concerns. rsc.org Future work could adapt such protocols for the synthesis of bromoarenes like the target compound.

Another key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. Methodologies for condensations and other reactions in aqueous media, sometimes facilitated by surfactants like cetyltrimethylammonium bromide (CTAB), are being developed for various aromatic compounds. researchgate.net Exploring the synthesis of precursors to this compound or its subsequent transformations in water could significantly improve the environmental footprint of the processes.

Future research will likely focus on a holistic approach, integrating renewable starting materials, energy-efficient reaction conditions (such as microwave or photochemical activation), and minimizing derivatization steps to create a truly sustainable synthetic lifecycle for this class of compounds.

Exploration of Novel Catalytic Transformations

The bromine atom and the dichloromethyl group on the benzene (B151609) ring are prime targets for catalytic functionalization, opening pathways to a vast array of complex molecules. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a significant area for future exploration with this compound. thieme-connect.de

The bromo-substituent is an excellent handle for a variety of powerful C-C and C-heteroatom bond-forming reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Heck Reaction: Coupling with alkenes to form substituted alkenes.

The development of novel catalysts with higher turnover numbers, broader substrate scope, and the ability to operate under milder conditions will be crucial. Asymmetric versions of these reactions could also be employed to synthesize chiral derivatives. nih.gov

Furthermore, the dichloromethyl group offers unique opportunities for catalytic transformation. While less explored than the bromo-group, research into the catalytic activation of dihaloalkyl groups is an emerging field. For example, transition-metal-catalyzed reactions involving gem-dihaloalkenes are known to produce alkynes and other valuable structures. doi.org Future research could investigate analogous catalytic pathways for the dichloromethyl group, potentially leading to the formation of aldehydes, ketones, or other functional groups through controlled hydrolysis or other transformations.

Advanced Characterization Techniques for Real-Time Reaction Monitoring

To optimize reaction conditions, understand complex mechanisms, and ensure process safety, the development and application of advanced, real-time characterization techniques are indispensable. Traditional offline analysis methods like chromatography are often too slow to capture transient intermediates or rapid reaction kinetics.

In-situ spectroscopic techniques are poised to play a pivotal role. These methods allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel. Key techniques include:

Infrared (IR) and Raman Spectroscopy: Both techniques can provide real-time information on the concentration of functional groups. nih.gov Attenuated Total Reflectance (ATR) probes for IR spectroscopy are particularly useful for monitoring reactions in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of reactants, intermediates, and products as the reaction progresses.

Mass spectrometry-based techniques, particularly those with ambient ionization sources, offer rapid and highly sensitive analysis. Direct Analysis in Real Time (DART) mass spectrometry, for instance, can monitor synthetic organic reactions with minimal sample preparation, providing nearly instantaneous feedback on the reaction's progress. msu.edu Coupling these analytical techniques with automated reaction platforms will enable high-throughput screening of reaction conditions, accelerating the discovery of optimal synthetic protocols.

Synergistic Integration of Experimental and Computational Approaches in Reaction Design

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for modern chemical research. rsc.org This integrated approach allows for the rational design of experiments, a deeper understanding of reaction mechanisms, and the prediction of molecular properties, thereby saving time and resources.

For this compound, computational tools, particularly Density Functional Theory (DFT), can be employed in several ways:

Mechanism Elucidation: DFT calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates. This is crucial for understanding the pathways of nucleophilic aromatic substitution or complex catalytic cycles. researchgate.netnih.gov

Predicting Reactivity: Computational studies can predict how the electronic properties of the substituents influence the reactivity of the molecule. For instance, calculations can determine the relative likelihood of reaction at the bromine versus the dichloromethyl group under various conditions. researchgate.net

Spectroscopic Analysis: Theoretical calculations of NMR, IR, and Raman spectra can aid in the interpretation of experimental data, helping to confirm the structure of newly synthesized compounds. researchgate.net

This synergistic workflow involves a feedback loop where computational predictions guide experimental design, and experimental results are used to validate and refine computational models. researchgate.net This integrated strategy will be essential for tackling the challenges in developing novel, efficient, and selective transformations of this compound, ultimately accelerating the discovery of its potential applications.

Q & A

Q. Optimization Tips :

- Control stoichiometry to avoid over-halogenation (e.g., excess Cl₂ may lead to trichloromethyl byproducts).

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve regioselectivity .

- Monitor reaction progress via GC-MS or TLC to isolate the product before side reactions dominate.

Advanced: How do electronic effects of the dichloromethyl group influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Answer:

The dichloromethyl group acts as a strong electron-withdrawing group (EWG) , which:

- Deactivates the benzene ring, reducing electron density at the bromine-bearing carbon and slowing oxidative addition with Pd(0) catalysts.

- Directs coupling partners to the para position relative to the dichloromethyl group due to meta-directing effects.

Q. Experimental Design :

- Compare reaction rates with analogs lacking the dichloromethyl group (e.g., bromobenzene) under identical conditions (Pd(PPh₃)₄, K₂CO₃, 80°C).

- Use DFT calculations to map electron density distribution and predict regioselectivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?

Answer:

- ¹H NMR : A singlet (~δ 5.8–6.2 ppm) for the dichloromethyl (CHCl₂) group; aromatic protons appear as a doublet of doublets (δ 7.2–7.8 ppm) due to coupling with Br and Cl substituents.

- ¹³C NMR : Signals at ~δ 65–70 ppm (CHCl₂) and δ 120–135 ppm (aromatic carbons).

- IR : Strong C-Cl stretches at 550–600 cm⁻¹ and C-Br at 500–550 cm⁻¹.

- HRMS : Molecular ion peak at m/z 237.9 (for C₇H₅BrCl₂) .

Advanced: Conflicting data exist on the compound’s stability under acidic vs. basic conditions. How should researchers design experiments to resolve these contradictions?

Answer:

Experimental Design :

pH-Dependent Stability Study :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 50°C.

- Monitor degradation via HPLC at intervals (0, 24, 48 hours).

Mechanistic Probes :

- Add radical scavengers (e.g., BHT) to test for radical-mediated decomposition in basic conditions.

- Use LC-MS to identify degradation products (e.g., hydrolysis to benzaldehyde derivatives under acidic conditions).

Q. Data Interpretation :

- Compare half-life (t₁/₂) across pH ranges.

- Reference log Kow values (e.g., ~2.3 for dichloromethylbenzene analogs) to predict environmental persistence .

Basic: What safety protocols are critical when handling this compound, particularly regarding environmental hazards?

Answer:

- Personal Protection : Wear nitrile gloves, goggles, and a respirator (NIOSH-approved for halogenated organics).

- Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated byproducts.

- Waste Disposal : Collect in halogenated waste containers; incinerate at >1,000°C to avoid dioxin formation.

- Environmental Precautions : Avoid aqueous discharge due to moderate bioaccumulation potential (log Kow ~2.3) and toxicity to aquatic life (e.g., LC50 for zebrafish: 4 mg/L) .

Advanced: How does the bromine-dichloromethyl substitution pattern enhance or limit the compound’s utility in synthesizing bioactive molecules compared to other halogenated benzenes?

Answer:

- Advantages :

- The Br atom facilitates cross-coupling (e.g., Suzuki) for introducing aryl/heteroaryl pharmacophores.

- The dichloromethyl group enhances lipophilicity (log P ~2.5), improving blood-brain barrier penetration in CNS drug candidates.

- Limitations :

- Steric hindrance from Cl substituents may reduce nucleophilic aromatic substitution (SNAr) efficiency.

- Higher toxicity compared to mono-halogenated analogs (e.g., 1-bromo-2-methylbenzene) limits in vivo applications .

Q. Comparative Data :

| Compound | log P | Suzuki Coupling Yield (%) |

|---|---|---|

| This compound | 2.5 | 65–75 |

| 1-Bromo-2-methylbenzene | 2.1 | 85–90 |

Basic: What are the key challenges in purifying this compound, and what techniques address them?

Answer:

Challenges :

- Co-elution of halogenated byproducts (e.g., di- or tri-substituted isomers).

- Sensitivity to light/heat, leading to decomposition during distillation.

Q. Solutions :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) for polarity-based separation.

- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product.

- Avoid Distillation : Opt for gentle rotary evaporation under reduced pressure (<40°C) .

Advanced: How can computational chemistry aid in predicting the regioselectivity of electrophilic attacks on this compound?

Answer:

- DFT Calculations : Map electrostatic potential surfaces (EPS) to identify electron-deficient regions. The dichloromethyl group creates a meta-directing effect , guiding electrophiles to the 4- or 5-position.

- Hammett Constants : Use σ⁺ values (Cl: +0.11; Br: +0.26) to quantify substituent effects on transition-state stabilization.

- Case Study : Nitration with HNO₃/H₂SO₄ predominantly yields the 4-nitro derivative, validated by computed activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.